molecular formula C15H17NO2 B2696042 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine CAS No. 67188-32-3

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine

Cat. No. B2696042
CAS RN: 67188-32-3
M. Wt: 243.306
InChI Key: FLJSDMZUFPVTDX-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is a chemical compound . It has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders .


Synthesis Analysis

The synthesis of acridine derivatives, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, involves various steps . For instance, Najafi et al. in 2017 conceived and constructed a new set of hybrid analogues of 1,2,3,4-tertahydroacridine-1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Chemical Reactions Analysis

Acridine derivatives, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have been developed with beneficial, biological, or photochemical effects . They have been used in various chemical reactions, including DNA intercalation .

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Derivatives

The compound is used in the synthesis of tetrahydroisoquinoline derivatives . A combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization is applied in the synthesis . This method leads to the tetrahydroisoquinoline core, which is a key component in many pharmaceutical compounds .

Anticancer Activities

The compound has shown potential in the development of anticancer drugs . Some fluorinated indolin-2-one derivatives, which can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have shown promising results in inhibiting the phosphorylation of RTKs in HuH7 . These derivatives have also shown a decrease in tumor load in a mouse model .

Antimicrobial Activities

The compound also has potential applications in the development of antimicrobial drugs . The fluorinated heterocycles derived from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine have shown promising results in in vivo and in vitro antimicrobial activities .

Synthesis of Antitumor Anthracyclinones

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is used in the synthesis of antitumor anthracyclinones . The compound 2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, a key intermediate for the synthesis of many antitumor anthracyclinones, can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine .

Development of Anti-inflammatory Drugs

Tetrahydroisoquinoline derivatives, which can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have shown potential in the development of anti-inflammatory drugs .

Development of Antiviral Drugs

The compound has potential applications in the development of antiviral drugs . Tetrahydroisoquinoline derivatives, synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

Mechanism of Action

The mechanism of action of acridine, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .

Future Directions

The future directions in the research of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine and other acridine derivatives involve the development of effective approaches for finding and optimizing these derivatives for localizing at disease sites . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

properties

IUPAC Name

5,8-dimethoxy-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJSDMZUFPVTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine

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